molecular formula C23H29F4N3O5S B1139138 (3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide CAS No. 1310340-58-9

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide

Cat. No. B1139138
M. Wt: 535.55
InChI Key:
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Description

This would typically include the compound’s systematic name, any common names, and its classification (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound can undergo, including any catalysts that might be required and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.).


Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : The synthesis of compounds related to (3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide, such as pitavastatin intermediates, has been investigated. These studies involve various synthesis methods, including reactions at low temperatures to enhance yield and simplify operations (Wang Zhixiang, 2008).

  • Bioanalytical Methods : Research on compounds with structural similarities, such as Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, involves developing bioanalytical methods for quantitative measurement using techniques like RP-HPLC. This includes studying the stability of these compounds in various conditions (Nemani, Shard, & Sengupta, 2018).

  • Molecular Structure and Derivatives : Investigations into the molecular structure and synthesis of derivatives, such as trifluoromethylated compounds and isoxazolidines, provide insight into the chemistry related to the compound . These studies involve regio- and stereo-selective synthesis processes (Tsuge, Okano, & Eguchi, 1995).

  • Cycloaddition Reactions : The 1,3-dipolar cycloaddition reactions involving trifluoropropene derivatives, which are structurally related to the compound of interest, have been explored. This research contributes to understanding the chemical reactions and formations of isoxazolines (Markitanov, Timoshenko, & Shermolovich, 2018).

Drug Development and Applications

  • Inhibitor Development : Research into the development of inhibitors, such as nonsteroidal antiandrogens, where similar structural moieties are involved, helps understand the potential medical applications of the compound. Studies focus on the synthesis and structure-activity relationships, providing insights into how similar compounds can be used in medical treatments (Tucker, Crook, & Chesterson, 1988).

  • Metabolite Profiling and Biocatalysis : Application of biocatalysis to drug metabolism, as seen in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, illustrates how similar compounds can be metabolically processed. This research aids in understanding the metabolic pathways and potential applications in clinical settings (Zmijewski et al., 2006).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in areas like medicine or materials science.


properties

IUPAC Name

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUXXDKQNAHHON-BJLQDIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F4N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide

CAS RN

1310340-58-9
Record name VBY-825
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Reactant of Route 2
Reactant of Route 2
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Reactant of Route 3
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Reactant of Route 4
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Reactant of Route 5
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Reactant of Route 6
Reactant of Route 6
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide

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